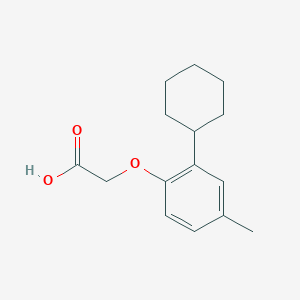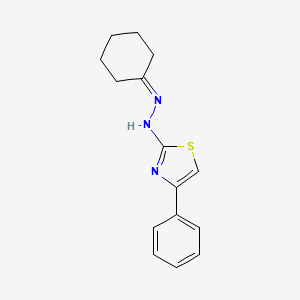
2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-环己叉肼基)-4-苯基噻唑是一种杂环化合物,因其独特的结构特征和在各个领域的潜在应用而引起了人们的兴趣。该化合物由一个噻唑环组成,该噻唑环被一个苯基和一个环己叉肼基取代。这些官能团的存在赋予该分子独特的化学和生物学特性。
准备方法
合成路线和反应条件
2-(2-环己叉肼基)-4-苯基噻唑的合成通常涉及在受控条件下适当前体的缩合反应。一种常见的方法是使2-氨基噻唑与环己酮和苯肼反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并加入催化量的酸以促进缩合过程。 反应混合物在回流下加热数小时,然后冷却,并通过重结晶纯化产物 .
工业生产方法
2-(2-环己叉肼基)-4-苯基噻唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件(如温度、压力和溶剂选择)可以进一步提高合成的可扩展性。
化学反应分析
反应类型
2-(2-环己叉肼基)-4-苯基噻唑可以进行各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,生成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,生成还原衍生物。
常见试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中于升高的温度下进行。
还原: 硼氢化钠,氢化铝锂;反应通常在四氢呋喃或乙醇等无水溶剂中进行。
取代: 亲电子试剂如卤代烷或亲核试剂如胺;反应在极性溶剂中于温和至中等条件下进行。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成氧化物,还原可能生成还原衍生物,取代可以在噻唑环上引入各种官能团。
科学研究应用
2-(2-环己叉肼基)-4-苯基噻唑在几个科学研究领域找到了应用:
化学: 该化合物被用作合成更复杂杂环分子的构建块。其独特的结构允许探索新的化学反应性和开发新的合成方法。
生物学: 在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。研究表明,它具有抗菌和抗癌特性,使其成为药物开发的候选者。
医学: 该化合物的生物活性已使其成为潜在治疗剂的探索对象。正在进行的研究评估其在临床前和临床研究中的疗效和安全性。
工业: 在工业领域,2-(2-环己叉肼基)-4-苯基噻唑被用作生产药品、农用化学品和其他精细化学品的中间体。
作用机制
2-(2-环己叉肼基)-4-苯基噻唑的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性,并导致各种生物学效应。例如,其抗菌活性可能是由于抑制细菌酶,而其抗癌特性可能是由于诱导癌细胞凋亡。 对涉及的分子靶标和途径的详细研究对于完全理解该化合物的作用机制至关重要 .
相似化合物的比较
类似化合物
- 2-(2-环己叉肼基)-4-(4-氟苯基)噻唑
- 2-(2-环己叉肼基)苯甲酸
- 2-(2-环烷叉肼基)-6-氯-N'-环烷叉吡啶-4-碳酰肼
独特性
2-(2-环己叉肼基)-4-苯基噻唑因其官能团的特定组合而脱颖而出,该组合赋予其独特的化学和生物学特性例如,噻唑环上的苯基的存在可以影响其电子性质和与生物靶标的相互作用,使其与其他相关化合物区分开来 .
属性
分子式 |
C15H17N3S |
|---|---|
分子量 |
271.4 g/mol |
IUPAC 名称 |
N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18) |
InChI 键 |
RQMWJSWLKXHIEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=CC=C3)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


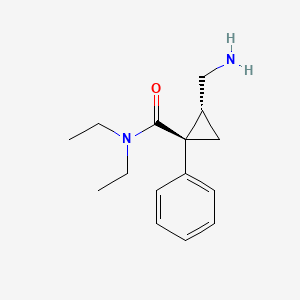
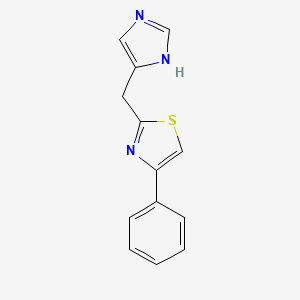
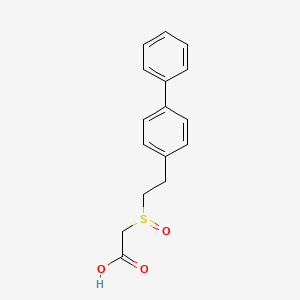

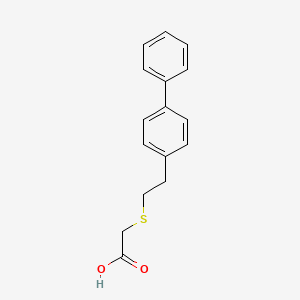
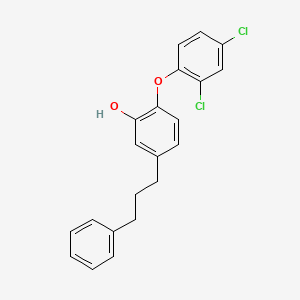


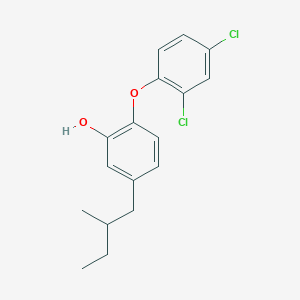

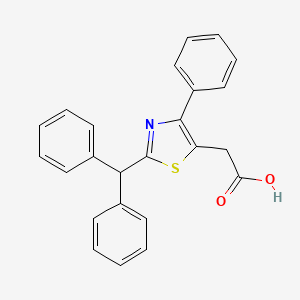

![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)
